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Compound of Interest

Compound Name: hexahydroindolizin-8(5H)-one

Cat. No.: B1367590

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of
Hexahydroindolizin-8(5H)-one

Hexahydroindolizin-8(5H)-one, a saturated bicyclic amine, represents a core structural motif
in a variety of natural products and pharmacologically active compounds. Its rigid,
conformationally constrained framework makes it an attractive scaffold in medicinal chemistry
for the design of novel therapeutics. A thorough understanding of its fundamental physical
properties is paramount for its effective utilization in synthesis, purification, formulation, and
biological screening. This guide provides a consolidated overview of the key physicochemical
characteristics of hexahydroindolizin-8(5H)-one, offering a critical data resource for
researchers in the field.

Molecular Identity and Structural Elucidation

A foundational aspect of working with any chemical entity is the unambiguous confirmation of
its identity. Hexahydroindolizin-8(5H)-one is systematically identified by the following key
descriptors:

e Molecular Formula: CsH13NO[1][2][3][4]

e Molecular Weight: 139.19 g/mol [1]
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o CAS Number: 2407-98-9[1][2][3][4][5]
e |I[UPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]

The structural integrity of this molecule, a fusion of a six-membered and a five-membered ring
sharing a nitrogen atom, dictates its chemical behavior and physical attributes.

Synonyms: This compound is also known by several other names in the literature and
commercial catalogs, including:

8(5H)-Indolizinone, hexahydro-[3]

Octahydroindolizin-8-one[1]

Hexahydro-indolizin-8-one[3]

(+)-Hexahydro-8(5H)-indolizinone[1]
Molecular Structure Diagram:
Caption: 2D representation of the molecular structure of hexahydroindolizin-8(5H)-one.

Physicochemical Properties: A Tabulated Summary

Quantitative data is the cornerstone of reproducible science. The following table summarizes
the key physical properties of hexahydroindolizin-8(5H)-one. It is important to distinguish
between experimentally determined and computationally predicted values.
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Property Value Source/Method

Molecular Weight 139.19 g/mol PubChem (Computed)[1]
Boiling Point 79-80 °C at 5.5 Torr ;TemicalBook (Experimental)
Density 1.08 + 0.1 g/cm3 ChemicalBook (Predicted)[5]
pKa 7.21+£0.20 ChemicalBook (Predicted)[5]
Storage Temperature 2-8°C Pharmaffiliates[3]

Purity Typically 295% AChemBlock[4]

Expert Insight: The provided boiling point is at reduced pressure, a common practice for
compounds that may decompose at their atmospheric boiling point. The predicted density
suggests it is slightly denser than water. The pKa indicates that this compound is a weak base,
which is a critical consideration for its behavior in biological systems and for developing
purification strategies such as acid-base extraction.

Spectroscopic Characterization: The Fingerprint of
a Molecule

Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and
purity. While a comprehensive set of experimentally verified spectra for hexahydroindolizin-
8(5H)-one is not readily available in public databases, the following sections outline the
expected spectral features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For
hexahydroindolizin-8(5H)-one, the most prominent feature in its IR spectrum would be the
carbonyl (C=0) stretch of the ketone.

Expected IR Absorption Bands:
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Ketone) ~1700-1725 Strong

C-N (Amine) ~1020-1250 Medium-Weak
C-H (Aliphatic) ~2850-3000 Strong

Causality Behind the Data: The strong absorption around 1700-1725 cm~1 is characteristic of a
saturated cyclic ketone. The exact position of this peak can be influenced by ring strain. The C-
N stretching vibration is typically less intense and appears in the fingerprint region. The strong
C-H stretching bands just below 3000 cm~* confirm the presence of the saturated aliphatic
rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy (Predicted): The proton NMR spectrum of hexahydroindolizin-8(5H)-
one would be complex due to the number of non-equivalent protons in the bicyclic system. The
signals would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. Protons
adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at the
downfield end of this range.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would provide a clearer picture
of the carbon skeleton.

Expected 3C NMR Chemical Shifts:

Carbon Atom Chemical Shift (ppm)
C=0 (Ketone) ~200-220

Carbons adjacent to N ~40-60

Other aliphatic carbons ~20-40
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Self-Validating Protocol for NMR Analysis:

o Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent
(e.g., CDCls, D20, or DMSO-ds) in a clean NMR tube. The choice of solvent is critical and
should be based on the compound's solubility.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard acquisition parameters should be used, with a sufficient
number of scans to obtain a good signal-to-noise ratio.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction).

o Spectral Interpretation: Calibrate the chemical shifts using the residual solvent peak.
Integrate the *H NMR signals to determine the relative number of protons. Analyze the
chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign
the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as
COSY and HSQC can be employed for unambiguous assignment.

Solubility Profile: A Key Parameter for Application

The solubility of hexahydroindolizin-8(5H)-one in various solvents is a critical factor for its
handling, purification, and use in reactions and biological assays. While specific quantitative
solubility data is not widely published, a qualitative assessment can be made based on its
structure.

Expected Solubility:

e Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to have some solubility due
to the presence of the nitrogen and oxygen atoms, which can participate in hydrogen
bonding. Its basic nature suggests that solubility in acidic aqueous solutions would be
enhanced due to salt formation.

o Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Likely to be soluble.

e Nonpolar Solvents (e.g., hexane, toluene): Expected to have limited solubility.
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Experimental Workflow for Solubility Determination:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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